molecular formula C25H30N2O4S B4264342 6-({3-Carbamoyl-5-methyl-4-[4-(propan-2-yl)phenyl]thiophen-2-yl}carbamoyl)-3,4-dimethylcyclohex-3-ene-1-carboxylic acid

6-({3-Carbamoyl-5-methyl-4-[4-(propan-2-yl)phenyl]thiophen-2-yl}carbamoyl)-3,4-dimethylcyclohex-3-ene-1-carboxylic acid

Cat. No.: B4264342
M. Wt: 454.6 g/mol
InChI Key: IQXMTAGKSKCIEY-UHFFFAOYSA-N
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Description

6-({3-Carbamoyl-5-methyl-4-[4-(propan-2-yl)phenyl]thiophen-2-yl}carbamoyl)-3,4-dimethylcyclohex-3-ene-1-carboxylic acid is a complex organic compound with a unique structure that includes multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-({3-Carbamoyl-5-methyl-4-[4-(propan-2-yl)phenyl]thiophen-2-yl}carbamoyl)-3,4-dimethylcyclohex-3-ene-1-carboxylic acid involves several steps:

    Formation of the thienyl ring: The thienyl ring can be synthesized through a series of reactions starting from simple precursors like thiophene.

    Introduction of the isopropylphenyl group: This step involves the coupling of the thienyl ring with an isopropylphenyl group using a suitable catalyst.

    Cyclohexene ring formation: The cyclohexene ring is formed through a cyclization reaction.

    Final coupling: The final step involves coupling the intermediate compounds to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thienyl and cyclohexene rings.

    Reduction: Reduction reactions can occur at the aminocarbonyl group, converting it to an amine.

    Substitution: The compound can undergo substitution reactions, particularly at the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.

Major Products Formed

    Oxidation: Oxidized derivatives of the thienyl and cyclohexene rings.

    Reduction: Amines derived from the reduction of the aminocarbonyl group.

    Substitution: Halogenated derivatives of the aromatic ring.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

Biology

    Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes due to its complex structure.

    Biochemical Probes: It can be used as a probe to study biochemical pathways.

Medicine

    Drug Development: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.

Industry

    Material Science: The compound can be used in the development of new materials with specific properties.

    Chemical Manufacturing: It serves as a precursor for the synthesis of other industrial chemicals.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets. For example, it may bind to enzyme active sites, inhibiting their activity. The pathways involved include:

    Enzyme Inhibition: Binding to the active site of enzymes, preventing substrate binding.

    Receptor Binding: Interacting with specific receptors, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

  • 6-({[3-(aminocarbonyl)-4-(4-methylphenyl)-5-methyl-2-thienyl]amino}carbonyl)-3,4-dimethyl-3-cyclohexene-1-carboxylic acid
  • 6-({[3-(aminocarbonyl)-4-(4-ethylphenyl)-5-methyl-2-thienyl]amino}carbonyl)-3,4-dimethyl-3-cyclohexene-1-carboxylic acid

Uniqueness

The uniqueness of 6-({3-Carbamoyl-5-methyl-4-[4-(propan-2-yl)phenyl]thiophen-2-yl}carbamoyl)-3,4-dimethylcyclohex-3-ene-1-carboxylic acid lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties. This makes it particularly valuable in applications where these properties are advantageous.

Properties

IUPAC Name

6-[[3-carbamoyl-5-methyl-4-(4-propan-2-ylphenyl)thiophen-2-yl]carbamoyl]-3,4-dimethylcyclohex-3-ene-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H30N2O4S/c1-12(2)16-6-8-17(9-7-16)20-15(5)32-24(21(20)22(26)28)27-23(29)18-10-13(3)14(4)11-19(18)25(30)31/h6-9,12,18-19H,10-11H2,1-5H3,(H2,26,28)(H,27,29)(H,30,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQXMTAGKSKCIEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(CC(C(C1)C(=O)NC2=C(C(=C(S2)C)C3=CC=C(C=C3)C(C)C)C(=O)N)C(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H30N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-({3-Carbamoyl-5-methyl-4-[4-(propan-2-yl)phenyl]thiophen-2-yl}carbamoyl)-3,4-dimethylcyclohex-3-ene-1-carboxylic acid
Reactant of Route 2
6-({3-Carbamoyl-5-methyl-4-[4-(propan-2-yl)phenyl]thiophen-2-yl}carbamoyl)-3,4-dimethylcyclohex-3-ene-1-carboxylic acid
Reactant of Route 3
6-({3-Carbamoyl-5-methyl-4-[4-(propan-2-yl)phenyl]thiophen-2-yl}carbamoyl)-3,4-dimethylcyclohex-3-ene-1-carboxylic acid
Reactant of Route 4
6-({3-Carbamoyl-5-methyl-4-[4-(propan-2-yl)phenyl]thiophen-2-yl}carbamoyl)-3,4-dimethylcyclohex-3-ene-1-carboxylic acid
Reactant of Route 5
Reactant of Route 5
6-({3-Carbamoyl-5-methyl-4-[4-(propan-2-yl)phenyl]thiophen-2-yl}carbamoyl)-3,4-dimethylcyclohex-3-ene-1-carboxylic acid
Reactant of Route 6
Reactant of Route 6
6-({3-Carbamoyl-5-methyl-4-[4-(propan-2-yl)phenyl]thiophen-2-yl}carbamoyl)-3,4-dimethylcyclohex-3-ene-1-carboxylic acid

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